molecular formula C12H17N5 B2853671 N~3~,N~3~,N~5~,N~5~-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine CAS No. 40160-05-2

N~3~,N~3~,N~5~,N~5~-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine

Cat. No. B2853671
CAS RN: 40160-05-2
M. Wt: 231.303
InChI Key: KLZFJWIQTVSQMT-UHFFFAOYSA-N
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Description

N~3~,N~3~,N~5~,N~5~-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine, commonly known as MTT, is a yellow water-soluble tetrazolium salt that is widely used in scientific research. MTT is used to measure cell viability, proliferation, and cytotoxicity in various cell lines, including cancer cells. MTT assay is a simple and reliable method to determine cell viability and is widely used in drug discovery, toxicology, and cancer research.

Scientific Research Applications

Energetic Materials and Propellants

One application involves nitrogen-rich "green" Energetic Materials (EMs) synthesized from 3,5-diamino-1,2,4-triazole (DAT) and 1,2,4,5-tetrazine, which exhibit improved sensitivity, thermostability, and very low toxicity. These materials are potential components in solid propellants and solid-state gas generators for clean fire-extinguishing systems and other civil and defense applications requiring "green" and insensitive EMs (Shlomovich et al., 2017).

Phosphorescent Sensors

Rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety have been developed as phosphorescent sensors for nitric oxide (NO), showing potential for intracellular NO sensors (Choi et al., 2013).

Catalysis

Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands have shown promise in catalytic oxidation of alcohols and transfer hydrogenation of ketones, highlighting the versatile functional utility of triazole derivatives in catalysis (Saleem et al., 2013).

Supramolecular and Coordination Chemistry

Research has explored the supramolecular interactions of 1,2,3-triazoles, leveraging their unique combination of facile accessibility and diverse supramolecular interactions for applications in coordination chemistry and as functional units in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Luminescent Materials

Tetranuclear copper(I) iodide complexes with chelating bis(1-benzyl-1H-1,2,3-triazole) ligands have been studied for their structural characterization and solid-state photoluminescence, offering insights into the development of new luminescent materials (Manbeck et al., 2010).

properties

IUPAC Name

3-N,3-N,5-N,5-N-tetramethyl-1-phenyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-15(2)11-13-12(16(3)4)17(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZFJWIQTVSQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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